Calcium periodate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

22700-17-0 |

|---|---|

Molecular Formula |

CaI2O8 |

Molecular Weight |

421.88 g/mol |

IUPAC Name |

calcium;diperiodate |

InChI |

InChI=1S/Ca.2HIO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2 |

InChI Key |

JOOPRXVUNTUGSV-UHFFFAOYSA-L |

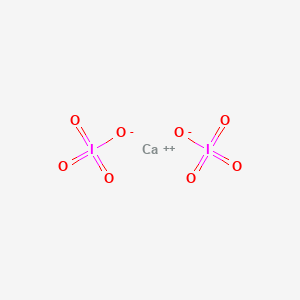

Canonical SMILES |

[O-]I(=O)(=O)=O.[O-]I(=O)(=O)=O.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Calcium Periodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of calcium periodate (B1199274), an important inorganic oxidizing agent. This document details laboratory-scale synthesis protocols, purification methods, and a full suite of characterization techniques essential for verifying the identity and purity of the compound. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using process diagrams.

Introduction

Calcium periodate exists in various hydrated forms, with the anhydrous form having the chemical formula Ca(IO₄)₂ and a molecular weight of 421.88 g/mol .[1][2] The tetrahydrate, Ca(H₂IO₆)₂·4H₂O, is another common form.[1] It typically appears as a white crystalline solid.[1] this compound is recognized for its strong oxidizing properties, making it a valuable reagent in various chemical syntheses and analytical applications.[1]

Synthesis of this compound

Two primary methods for the laboratory synthesis of this compound are the precipitation reaction and the reaction of periodic acid with a calcium salt.

Precipitation Method

This is the most common laboratory method for synthesizing this compound. It involves the reaction of a soluble calcium salt, such as calcium chloride (CaCl₂), with a soluble periodate salt, typically sodium periodate (NaIO₄). The sparingly soluble this compound precipitates out of the aqueous solution.

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a solution of sodium periodate (NaIO₄) by dissolving a specific molar amount in deionized water.

-

Prepare a stoichiometric equivalent solution of calcium chloride (CaCl₂) in deionized water.

-

-

Precipitation:

-

Slowly add the calcium chloride solution to the sodium periodate solution with constant stirring.

-

Maintain the reaction temperature between 40-60°C to enhance reaction kinetics and promote crystallization.[1]

-

Adjust and maintain the pH of the mixture between 5 and 7 to ensure optimal precipitation.[1]

-

-

Isolation and Washing:

-

After the addition is complete, continue stirring for a designated period to ensure complete precipitation.

-

Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with several portions of deionized water to remove soluble byproducts, such as sodium chloride.

-

Follow with a final wash with a small amount of ethanol (B145695) or acetone (B3395972) to aid in drying.

-

-

Drying:

-

Dry the purified this compound in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature.

-

Logical Workflow for Precipitation Synthesis:

Reaction with Periodic Acid

An alternative synthesis route involves the direct neutralization of periodic acid (H₅IO₆ or HIO₄) with a calcium base, such as calcium hydroxide (B78521) (Ca(OH)₂) or calcium carbonate (CaCO₃).

Experimental Protocol:

-

Preparation of Reactants:

-

Prepare a solution of periodic acid of a known concentration in deionized water.

-

Prepare a slurry of calcium hydroxide or calcium carbonate in deionized water.

-

-

Reaction:

-

Slowly add the periodic acid solution to the calcium hydroxide or carbonate slurry with vigorous stirring.

-

Control the rate of addition to manage any effervescence if using calcium carbonate.

-

The reaction is typically carried out at room temperature.

-

-

Isolation and Purification:

-

Once the reaction is complete (e.g., cessation of gas evolution with CaCO₃ or pH neutralization), filter the resulting this compound precipitate.

-

Wash the precipitate thoroughly with deionized water.

-

Dry the product as described in the precipitation method.

-

Purification by Recrystallization

To obtain high-purity this compound suitable for sensitive applications, recrystallization is recommended. This process relies on the principle that the solubility of this compound in water increases with temperature.

Experimental Protocol:

-

Dissolution:

-

Suspend the crude this compound in a minimal amount of deionized water.

-

Heat the suspension to approximately 80°C with continuous stirring until the solid completely dissolves.[1]

-

-

Hot Filtration (Optional):

-

If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Once at room temperature, place the solution in an ice bath and cool to around 10°C to maximize crystal formation.[1]

-

-

Isolation and Drying:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the crystals thoroughly.

-

Recrystallization Workflow:

Characterization of this compound

Thorough characterization is crucial to confirm the identity, purity, and structural properties of the synthesized this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of anhydrous and tetrahydrate forms of this compound is provided in the table below.

| Property | Anhydrous this compound | This compound Tetrahydrate |

| Chemical Formula | Ca(IO₄)₂ | Ca(H₂IO₆)₂·4H₂O |

| Molecular Weight | 421.88 g/mol [1][2] | 640.11 g/mol [1] |

| Appearance | White crystalline solid[1] | White crystalline solid[1] |

| Solubility in Water | Limited solubility[1] | Slightly soluble[1] |

X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique to confirm the crystalline phase of the synthesized this compound. The powder XRD pattern should be compared with standard reference patterns.

Experimental Protocol:

-

Sample Preparation: Finely grind the dried this compound sample to a homogeneous powder.

-

Data Acquisition:

-

Mount the powdered sample on a zero-background sample holder.

-

Collect the diffraction pattern over a suitable 2θ range (e.g., 10-80°) using a powder X-ray diffractometer with Cu Kα radiation.

-

-

Data Analysis:

-

Identify the peak positions (2θ) and their relative intensities.

-

Compare the experimental pattern with the Joint Committee on Powder Diffraction Standards (JCPDS) database. The reference pattern for a form of this compound can be found under JCPDS file number 00-024-1045.

-

Crystallographic studies indicate that hydrated forms of this compound can adopt complex three-dimensional structures, with the tetrahydrate form exhibiting layered arrangements.[1] The unit cell parameters can vary depending on the degree of hydration.[1]

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy provides information about the functional groups and bonding within the this compound structure.

4.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used on the solid powder.

-

Data Acquisition: Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands for the periodate group (IO₄⁻).

Expected Spectral Features: The most prominent absorption bands for the periodate ion are expected in the fingerprint region below 1000 cm⁻¹. These bands correspond to the stretching and bending vibrations of the I-O bonds.

4.3.2. Raman Spectroscopy

Experimental Protocol:

-

Sample Preparation: Place a small amount of the powdered sample on a microscope slide or in a capillary tube.

-

Data Acquisition: Excite the sample with a laser of a specific wavelength (e.g., 532 nm or 785 nm) and collect the scattered light.

-

Data Analysis: Identify the Raman shifts corresponding to the vibrational modes of the periodate ion.

Expected Spectral Features: Raman spectroscopy is particularly sensitive to the symmetric stretching modes of the periodate ion. Strong Raman bands are expected for the symmetric I-O stretching vibrations.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of this compound.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the sample into an alumina (B75360) or platinum crucible.

-

Data Acquisition:

-

Heat the sample from room temperature to a high temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Simultaneously record the mass loss (TGA) and heat flow (DSC).

-

-

Data Analysis:

-

TGA: Analyze the thermogram for mass loss steps, which indicate dehydration and decomposition events.

-

DSC: Analyze the DSC curve for endothermic or exothermic peaks corresponding to phase transitions, melting, or decomposition.

-

Expected Thermal Behavior: Hydrated forms of this compound are expected to show an initial mass loss corresponding to the loss of water of hydration, typically in the range of 40-100°C.[1] At higher temperatures, the anhydrous this compound will decompose. The decomposition of periodate salts generally yields the corresponding iodate (B108269) and oxygen gas.[3]

TGA/DSC Analysis Workflow:

Solubility Studies

Determining the solubility of this compound in water at various temperatures is important for optimizing synthesis and purification processes.

Experimental Protocol:

-

Equilibration:

-

Prepare saturated solutions of this compound in deionized water at different constant temperatures by adding an excess of the solid to water and stirring for an extended period to ensure equilibrium.

-

-

Sample Analysis:

-

Carefully filter a known volume of the saturated solution at the corresponding temperature to remove any undissolved solid.

-

Determine the concentration of calcium or periodate ions in the filtrate using a suitable analytical technique such as titration or inductively coupled plasma-atomic emission spectroscopy (ICP-AES).

-

-

Data Presentation:

-

Plot the solubility (in g/100 mL or mol/L) as a function of temperature to generate a solubility curve.

-

Quantitative Solubility Data:

| Temperature (°C) | Solubility ( g/100 mL) |

| 20 | Data to be determined experimentally |

| 40 | Data to be determined experimentally |

| 60 | Data to be determined experimentally |

| 80 | Data to be determined experimentally |

Note: The solubility of this compound is known to increase with temperature.

Conclusion

This technical guide has provided detailed methodologies for the synthesis and comprehensive characterization of this compound. By following the outlined experimental protocols, researchers can confidently prepare and verify the quality of this important oxidizing agent for their specific applications in research and development. The provided diagrams and tabular data serve as a quick reference for the key processes and properties of this compound.

References

An In-depth Technical Guide to the Chemical Properties of Calcium Periodate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium periodate (B1199274) is an inorganic compound that exists in various hydrated and anhydrous forms. It is a potent oxidizing agent owing to the iodine atom being in its highest +7 oxidation state. This property makes it a valuable reagent in various chemical syntheses and analytical applications. This technical guide provides a comprehensive overview of the chemical properties of calcium periodate, including its synthesis, reactivity, and potential applications in the pharmaceutical sciences.

Physicochemical Properties

This compound is typically a white crystalline solid. Its properties can vary depending on its hydration state. The most common forms are the anhydrous salt (Ca(IO₄)₂) and various hydrates, with the tetrahydrate being a well-characterized form.[1]

Table 1: Quantitative Physicochemical Data of this compound

| Property | Value | Form | Notes |

| Molecular Formula | Ca(IO₄)₂ or CaI₂O₈ | Anhydrous | [1][2] |

| Ca(IO₄)₂·4H₂O | Tetrahydrate | ||

| Molecular Weight | 421.88 g/mol | Anhydrous | [1][2] |

| 493.94 g/mol | Tetrahydrate | ||

| Appearance | White crystalline solid/powder | Both | [1] |

| Solubility in Water | 0.8 g/100 mL at 20 °C | Not specified | [1] |

| Melting Point | Decomposes before melting | Both | |

| Density | N/A | Data not available in reviewed literature. | |

| Thermal Stability | Dehydrates between 40-100 °C | Hydrated forms | [1] |

| Decomposes to calcium iodate (B108269) (Ca(IO₃)₂) at elevated temperatures | Anhydrous | Specific decomposition temperature not consistently reported. |

Synthesis of this compound

This compound can be synthesized through several methods, primarily involving precipitation reactions.

Precipitation from Sodium Periodate and Calcium Chloride

A common laboratory-scale synthesis involves the reaction of aqueous solutions of sodium periodate (NaIO₄) and calcium chloride (CaCl₂). The less soluble this compound precipitates out of the solution.

Experimental Protocol: Synthesis of this compound Tetrahydrate

Materials:

-

Sodium periodate (NaIO₄)

-

Calcium chloride (CaCl₂)

-

Deionized water

-

Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Buchner funnel and filter paper

-

Beakers and stirring apparatus

-

Drying oven

Procedure:

-

Prepare a saturated solution of sodium periodate in deionized water.

-

Prepare a concentrated solution of calcium chloride in deionized water.

-

While stirring, slowly add the calcium chloride solution to the sodium periodate solution. A white precipitate of this compound will form.

-

Adjust the pH of the mixture to slightly acidic to neutral (pH 5-7) using dilute HCl or NaOH to optimize precipitation.

-

Gently heat the mixture to 40-60 °C while stirring to enhance reaction kinetics and promote crystallization.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold deionized water to remove soluble impurities like sodium chloride.

-

Dry the collected this compound tetrahydrate in a drying oven at a temperature below 40 °C to prevent dehydration.

Caption: Workflow for the synthesis of this compound tetrahydrate.

Reactivity and Chemical Properties

Oxidizing Properties

The periodate ion (IO₄⁻) is a powerful oxidizing agent. This compound can participate in various oxidation reactions, including the cleavage of vicinal diols (the Malaprade reaction), the oxidation of sulfides to sulfoxides and sulfones, and the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1]

Thermal Decomposition

Hydrated forms of this compound lose water of crystallization upon heating, typically between 40 °C and 100 °C.[1] At higher temperatures, anhydrous this compound decomposes to form calcium iodate (Ca(IO₃)₂) and oxygen gas. The exact temperature for this decomposition is not well-defined in the literature but is expected to be at elevated temperatures.

Analytical Methods

The purity and concentration of this compound can be determined by various analytical techniques, with iodometric titration being a classic and reliable method.

Experimental Protocol: Iodometric Titration of this compound

Principle: Periodate ions (IO₄⁻) react with an excess of iodide ions (I⁻) in an acidic solution to liberate iodine (I₂). The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.

Reactions:

-

IO₄⁻ + 7I⁻ + 8H⁺ → 4I₂ + 4H₂O

-

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Materials:

-

This compound sample

-

Potassium iodide (KI)

-

Sulfuric acid (H₂SO₄), dilute solution

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Starch indicator solution

-

Erlenmeyer flask, burette, and pipettes

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in deionized water in a volumetric flask.

-

Pipette a known volume of the this compound solution into an Erlenmeyer flask.

-

Add an excess of potassium iodide solution to the flask.

-

Acidify the solution by adding a sufficient amount of dilute sulfuric acid. The solution will turn a dark brown color due to the formation of iodine.

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.

-

Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration dropwise with vigorous swirling until the blue color disappears, indicating the endpoint.

-

Record the volume of sodium thiosulfate solution used.

-

Calculate the concentration of this compound in the original sample based on the stoichiometry of the reactions.

Applications in Pharmaceutical Sciences

The strong oxidizing and specific cleavage properties of periodates make them useful in drug development, particularly in the modification of biomolecules and the synthesis of drug delivery systems.

Polysaccharide Modification for Drug Delivery

Periodate oxidation is a key method for modifying polysaccharides such as alginate, chitosan, and dextran.[3] The Malaprade reaction selectively cleaves the vicinal diol groups present in the sugar rings to form reactive aldehyde functionalities. These aldehyde groups can then be used to crosslink the polysaccharides, often with amine-containing molecules, to form hydrogels. These hydrogels can be designed as controlled-release drug delivery systems. While sodium periodate is commonly cited, this compound can also be used as the oxidizing agent.

Experimental Protocol: General Procedure for Polysaccharide Oxidation using this compound

Materials:

-

Polysaccharide (e.g., sodium alginate)

-

This compound

-

Deionized water

-

Ethylene (B1197577) glycol (to quench the reaction)

-

Dialysis tubing

-

Lyophilizer

Procedure:

-

Dissolve the polysaccharide in deionized water to form a solution of the desired concentration.

-

In the dark (as periodate is light-sensitive), add a calculated amount of this compound to the polysaccharide solution with stirring. The molar ratio of periodate to sugar monomer units will determine the degree of oxidation.

-

Allow the reaction to proceed in the dark at room temperature for a specified time (e.g., 6-24 hours).

-

Quench the reaction by adding an excess of ethylene glycol, which will consume any remaining periodate.

-

Purify the oxidized polysaccharide by dialysis against deionized water for several days to remove unreacted reagents and by-products.

-

Lyophilize the dialyzed solution to obtain the dried, oxidized polysaccharide.

Caption: Workflow for the oxidation of polysaccharides using this compound.

Safety and Handling

This compound is a strong oxidizing agent and should be handled with care. It can cause fire or explosion in contact with combustible materials. It is also an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from combustible materials.

Conclusion

This compound is a versatile inorganic compound with significant potential in both chemical synthesis and pharmaceutical applications. Its strong oxidizing properties, particularly its ability to selectively cleave vicinal diols, make it a valuable tool for the modification of complex organic molecules like polysaccharides. Further research into the specific applications of this compound in drug delivery and development is warranted. It is important to note that while the general properties and reactions of periodates are well-documented, specific quantitative data and detailed protocols for this compound are less common in the literature. The information provided in this guide is based on the available scientific literature and should be used in conjunction with standard laboratory safety practices. No information regarding the direct involvement of this compound in cellular signaling pathways was identified in the reviewed literature.

References

In-Depth Technical Guide: Solubility of Calcium Periodate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility of calcium periodate (B1199274) in organic solvents. Due to its ionic nature, calcium periodate generally exhibits poor solubility in most organic media. This document summarizes the available qualitative solubility information and presents a generalized, robust experimental protocol for determining the solubility of sparingly soluble inorganic salts, like this compound, in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals in chemistry and pharmaceutical development who require an understanding of the solubility characteristics of this compound for applications in synthesis, purification, and formulation.

Introduction to this compound

This compound, with the chemical formula Ca(IO₄)₂, is an inorganic salt that finds applications as an oxidizing agent in organic synthesis and has been investigated for its potential in various chemical processes. A thorough understanding of its solubility is crucial for its effective use, particularly when non-aqueous solvent systems are required. The strong electrostatic forces between the calcium cation (Ca²⁺) and the periodate anion (IO₄⁻) are the primary determinants of its solubility characteristics.

Solubility of this compound in Organic Solvents

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale for Poor Solubility |

| Alcohols | Ethanol, Methanol | Poor | While polar, the relatively low dielectric constant compared to water is insufficient to overcome the lattice energy of the ionic salt. |

| Ketones | Acetone | Poor | Similar to alcohols, the polarity is not high enough to effectively solvate the calcium and periodate ions.[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Very Poor | Low polarity and inability to engage in strong ion-dipole interactions with the salt. |

| Esters | Ethyl acetate | Very Poor | Limited polarity and steric hindrance around the carbonyl group reduce effective solvation. |

| Apolar Solvents | Hexane, Toluene | Insoluble | "Like dissolves like" principle; the non-polar nature of these solvents cannot overcome the strong ionic bonds of this compound. |

It is important to note that this information is based on general principles of solubility and scattered qualitative mentions in the literature. For specific applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Determining the Solubility of a Sparingly Soluble Inorganic Salt in Organic Solvents

Given the lack of a specific standardized protocol for this compound, a generalized method for determining the solubility of a sparingly soluble inorganic salt in an organic solvent is presented below. This protocol is based on the equilibrium saturation method followed by gravimetric or spectroscopic analysis.

Principle

A saturated solution of the salt in the chosen organic solvent is prepared by allowing the system to reach equilibrium. The concentration of the dissolved salt in the supernatant is then determined by a suitable analytical method.

Materials and Equipment

-

This compound (or the inorganic salt of interest)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Evaporating dish or watch glass

-

Drying oven

-

UV-Vis Spectrophotometer or other suitable analytical instrument (e.g., HPLC, ICP-MS)

Procedure

-

Sample Preparation: Add an excess amount of the inorganic salt to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the solid phase from the saturated solution, centrifuge the mixture at a high speed.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any remaining fine particles, pass the collected supernatant through a syringe filter that is pre-equilibrated with the saturated solution to avoid any loss of solute due to adsorption.

-

Quantification:

-

Gravimetric Method: Transfer a known volume of the filtered saturated solution to a pre-weighed evaporating dish.[2][3][4][5] Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or under gentle heat). Dry the residue in an oven until a constant weight is achieved. The difference in weight gives the mass of the dissolved salt.

-

Spectroscopic Method: If the salt or one of its ions has a chromophore, UV-Vis spectroscopy can be used.[6][7][8][9] A calibration curve must first be prepared using standard solutions of the salt in the same solvent. The absorbance of the filtered saturated solution is then measured, and the concentration is determined from the calibration curve.

-

Other Methods: Depending on the nature of the salt and solvent, other analytical techniques such as High-Performance Liquid Chromatography (HPLC)[7][9], Ion Chromatography, or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be employed for accurate quantification.

-

Calculation of Solubility

The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

For the Gravimetric Method: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100

-

For Spectroscopic/Chromatographic Methods: The concentration is determined from the calibration curve and can be converted to the desired units.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of a sparingly soluble salt.

Caption: Workflow for determining the solubility of a sparingly soluble salt.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is scarce, its ionic nature strongly suggests poor solubility in most non-aqueous media. For applications requiring the use of this compound in organic solvents, it is imperative for researchers to experimentally determine its solubility under their specific conditions. The generalized protocol provided in this guide offers a reliable framework for conducting such measurements. Future research focused on systematically quantifying the solubility of this compound in a variety of organic solvents would be a valuable contribution to the fields of synthetic chemistry and material science.

References

- 1. Buy this compound | 22700-17-0 [smolecule.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. scribd.com [scribd.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. scirp.org [scirp.org]

- 9. pubs.acs.org [pubs.acs.org]

Anhydrous Calcium Periodate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the fundamental physicochemical properties of anhydrous calcium periodate (B1199274), an inorganic compound recognized for its potent oxidizing capabilities.

Core Compound Data

Anhydrous calcium periodate is an inorganic salt composed of calcium cations (Ca²⁺) and periodate anions (IO₄⁻). Its chemical structure and properties make it a subject of interest in various chemical applications.

The key quantitative data for anhydrous this compound is summarized in the table below for ease of reference and comparison.

| Parameter | Value | Source |

| Molecular Formula | Ca(IO₄)₂ or CaI₂O₈ | [1][2] |

| Molecular Weight | 421.88 g/mol | [1][2] |

| IUPAC Name | calcium diperiodate | [1][2] |

| CAS Number | 22700-17-0 | [1][2] |

Hydrated Forms of this compound

It is important for researchers to be aware that this compound can also exist in various hydrated forms. These forms incorporate water molecules into their crystalline structure, which alters their molecular weight and chemical formula. The table below details the most commonly cited hydrated forms.

| Hydrated Form | Molecular Formula | Molecular Weight |

| Tetrahydrate | Ca₃(H₂IO₆)₂·4H₂O | 640.11 g/mol [2] |

| A Hydrated Form | CaH₂I₂O₉ | 439.9 g/mol [3] |

The presence of multiple hydrated states underscores the importance of specifying the exact form of this compound being used in experimental protocols to ensure accuracy and reproducibility of results. The anhydrous form, Ca(IO₄)₂, is the primary subject of this guide.[2]

References

Spectroscopic Analysis of Calcium Periodate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium periodate (B1199274), with the chemical formula Ca(IO₄)₂, is an inorganic compound with significant potential in various scientific and industrial applications, including as a powerful oxidizing agent in organic synthesis and for modifying biomolecules.[1] A thorough understanding of its structural and vibrational properties through spectroscopic analysis is crucial for its effective application and for quality control in its synthesis. This technical guide provides a comprehensive overview of the spectroscopic analysis of calcium periodate, with a focus on X-ray diffraction (XRD), infrared (IR) spectroscopy, and Raman spectroscopy. While detailed experimental spectra for this compound are not widely available in publicly accessible literature, this guide outlines the expected spectral features based on the known characteristics of the periodate ion and related compounds, and provides detailed protocols for its analysis.

Physicochemical Properties

This compound can exist in both anhydrous, Ca(IO₄)₂, and hydrated forms.[1] The anhydrous form has a molecular weight of 421.88 g/mol .[2] One of the most common hydrated forms is this compound tetrahydrate.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a fundamental technique for the characterization of crystalline materials, providing information about the crystal structure, phase purity, and lattice parameters. The Joint Committee on Powder Diffraction Standards (JCPDS) provides a reference pattern for this compound under the identification number 00-024-1045 .[1] While the specific d-spacings and intensities are proprietary to the JCPDS database, this reference is the standard for confirming the identity and crystallinity of synthesized this compound powder.

Expected Crystal Structure

Based on related compounds, this compound is expected to adopt a crystal lattice where the calcium ions (Ca²⁺) are coordinated to the oxygen atoms of the tetrahedral periodate anions (IO₄⁻). In hydrated forms, water molecules will also be incorporated into the crystal structure, participating in hydrogen bonding with the periodate anions.

Vibrational Spectroscopy: Infrared and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations within a compound. These techniques are particularly useful for identifying functional groups and understanding the bonding environment of the atoms. For this compound, the vibrational spectra are dominated by the internal modes of the periodate (IO₄⁻) anion.

The Periodate Ion (IO₄⁻)

The periodate anion, with a tetrahedral geometry (Td point group), possesses nine vibrational degrees of freedom. For an isolated IO₄⁻ ion, these vibrations are classified into four fundamental modes:

-

ν₁ (A₁): Symmetric stretching mode (Raman active)

-

ν₂ (E): Bending mode (Raman active)

-

ν₃ (F₂): Asymmetric stretching mode (IR and Raman active)

-

ν₄ (F₂): Bending mode (IR and Raman active)

In the solid state, the local symmetry of the periodate ion within the crystal lattice may be lower than tetrahedral, leading to the splitting of degenerate modes (E and F₂) and the potential for modes that are typically inactive in one form of spectroscopy to become active.

Predicted Spectroscopic Data

Based on general knowledge of periodate-containing compounds, the following table summarizes the expected frequency ranges for the vibrational modes of this compound.[1]

| Spectroscopic Technique | Frequency Range (cm⁻¹) | Assignment |

| Infrared Spectroscopy | 800 - 1000 | IO₄⁻ Asymmetric Stretching (ν₃) |

| ~3200 - 3600 | O-H Stretching (in hydrated forms) | |

| Raman Spectroscopy | ~750 - 850 | IO₄⁻ Symmetric Stretching (ν₁) |

| ~400 - 600 | IO₄⁻ Bending Modes (ν₂ and ν₄) |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of a solid sample like this compound are provided below.

X-ray Diffraction (XRD) Protocol

A standard powder XRD experiment would be conducted to identify the crystalline phases of a this compound sample.

References

A Technical Guide to Quantum Chemical Calculations of Periodate Ions for Researchers and Drug Development Professionals

Introduction: Periodate (B1199274) (IO₄⁻) and its related species are powerful oxidizing agents with significant applications in organic chemistry, biochemistry, and analytical sciences. Their reactivity, particularly in the cleavage of vicinal diols, is central to their function. Understanding the electronic structure, geometry, and reactivity of periodate ions at a quantum mechanical level is crucial for optimizing their applications and for designing new reagents and pharmaceuticals. This guide provides an in-depth overview of the quantum chemical methodologies used to study periodate ions, presenting key quantitative data and computational protocols.

Core Computational Methodologies

The accurate theoretical description of periodate ions presents a challenge due to the hypervalent nature of the central iodine atom and the importance of electron correlation. Modern quantum chemical methods, particularly Density Functional Theory (DFT), have proven to be effective in providing reliable results that correlate well with experimental data.

Density Functional Theory (DFT) for Periodate Calculations

DFT is a widely used method for studying periodate systems due to its favorable balance of computational cost and accuracy. The choice of the exchange-correlation functional and the basis set is critical for obtaining meaningful results.

-

Functionals: Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are commonly employed. These functionals incorporate a portion of the exact Hartree-Fock exchange, which is important for describing the electronic structure of highly charged species like periodate.

-

Basis Sets: For the iodine atom, it is essential to use a basis set that includes relativistic effects, as these are significant for heavy elements. Effective Core Potentials (ECPs), such as the Los Alamos National Laboratory 2-electron double-zeta (LANL2DZ) basis set, are frequently used. ECPs replace the core electrons of iodine with a potential, reducing computational cost while implicitly accounting for relativistic effects. For lighter atoms like oxygen, Pople-style basis sets (e.g., 6-31G(d)) or Dunning's correlation-consistent basis sets are typically used.

-

Solvation Models: To simulate the behavior of periodate ions in solution, continuum solvation models like the Polarizable Continuum Model (PCM) are often incorporated into the calculations.

A general workflow for performing quantum chemical calculations on periodate ions is depicted below.

Quantitative Data from Calculations

Quantum chemical calculations provide detailed information on the geometric and vibrational properties of periodate ions. These calculated values can be compared with experimental data to validate the computational model.

Optimized Geometries

The geometry of the metaperiodate ion (IO₄⁻) is predicted to be tetrahedral (Tᵈ symmetry). The calculated I-O bond lengths are a key parameter for comparison with experimental X-ray crystallography data.

| Parameter | Calculated Value (B3LYP/LANL2DZ) | Experimental Value (X-ray) |

| I-O Bond Length (Å) | 1.78 - 1.80 Å | ~1.78 Å |

| O-I-O Bond Angle (°) | 109.5° | 109.5° |

Table 1: Comparison of calculated and experimental geometric parameters for the tetrahedral IO₄⁻ ion.

Vibrational Frequencies

Vibrational frequency calculations are crucial for confirming that an optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated frequencies can also be compared to experimental infrared (IR) and Raman spectroscopy data.

| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Symmetric Stretch | A₁ | ~790 - 800 | ~795 |

| Asymmetric Stretch | T₂ | ~840 - 850 | ~845 |

| Bending Modes | E, T₂ | ~320 - 330 | ~325 |

Table 2: Calculated and experimental vibrational frequencies for the IO₄⁻ ion.

Detailed Computational Protocol

This section provides a representative protocol for calculating the properties of the IO₄⁻ ion using the Gaussian suite of programs, a common software package for quantum chemistry.

Objective: To optimize the geometry and calculate the vibrational frequencies of the gas-phase metaperiodate (IO₄⁻) ion.

1. Software: Gaussian 16 or a similar quantum chemistry package.

2. Input File Preparation:

-

Route Section (#p): This line specifies the calculation type.

-

B3LYP: The exchange-correlation functional.

-

Gen: Indicates that a general basis set will be defined later in the file.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

SCF=Tight: Sets a stricter convergence criterion for the Self-Consistent Field (SCF) procedure.

-

-

Charge and Multiplicity: For IO₄⁻, the charge is -1 and the multiplicity is 1 (singlet state).

-

Molecular Specification: An initial guess for the coordinates of the iodine and four oxygen atoms in a tetrahedral arrangement.

-

Basis Set Definition:

-

For the oxygen atoms, the 6-31G(d) basis set is specified.

-

For the iodine atom, the LANL2DZ effective core potential and basis set are used.

-

3. Execution: The calculation is run using the Gaussian software. The program will first iteratively minimize the energy of the system to find the most stable geometric arrangement. After the geometry optimization converges, the vibrational frequencies will be calculated.

4. Output Analysis:

-

Geometry: The final optimized coordinates and geometric parameters (bond lengths, angles) are extracted from the output file.

-

Frequencies: The calculated vibrational frequencies are checked. The absence of any imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

The logical relationship between the theoretical model and experimental validation is crucial for ensuring the reliability of the computational results.

Conclusion

Quantum chemical calculations, particularly those using DFT with appropriate functionals and basis sets that account for relativistic effects, provide a powerful tool for investigating the properties of periodate ions. The strong agreement between calculated and experimental data for geometric and vibrational properties validates these computational models. This theoretical framework allows for the detailed exploration of reaction mechanisms, transition states, and the electronic properties of periodate-based systems, offering invaluable insights for researchers in chemistry and drug development.

The Dawn of a Powerful Oxidant: A Technical Guide to the Discovery and History of Periodate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fascinating discovery and rich history of periodate (B1199274) compounds, from their initial synthesis in the early 19th century to their indispensable role in modern organic chemistry and drug development. We will explore the seminal discoveries, detail the key experimental protocols, and present quantitative data to provide a comprehensive resource for researchers and scientists.

The Genesis of Periodate Chemistry: The Discovery of Periodic Acid

Modern synthesis of periodic acid on an industrial scale typically involves the electrochemical oxidation of a sodium iodate (B108269) solution using a lead dioxide (PbO₂) anode or by treating it with chlorine gas.[1] A standard laboratory preparation involves the treatment of a mixture of tribarium dihydrogen orthoperiodate with nitric acid.[1]

Physicochemical Properties of Key Periodate Compounds

Periodate compounds exist in various forms, with orthoperiodic acid (H₅IO₆) and metaperiodic acid (HIO₄) being the parent acids. Their salts, sodium metaperiodate (NaIO₄) and sodium orthoperiodate (Na₅IO₆ or Na₂H₃IO₆), are the most commonly used reagents in organic synthesis.[2][3]

| Property | Periodic Acid (H₅IO₆) | Sodium Metaperiodate (NaIO₄) | Sodium Orthoperiodate (Na₅IO₆) |

| Molar Mass | 227.94 g/mol | 213.89 g/mol [4] | 293.88 g/mol |

| Appearance | Colorless crystals[1] | White crystalline powder[3][5] | White powder |

| Melting Point | 128.5 °C (decomposes) | 300 °C (decomposes)[2] | Decomposes |

| Solubility in Water | Soluble | Soluble[2][3] | Sparingly soluble |

| Oxidation State of Iodine | +7[1] | +7 | +7 |

Landmark Reactions and Their Experimental Protocols

The utility of periodates as powerful and selective oxidizing agents became evident with the discovery of two cornerstone reactions in organic chemistry: the Malaprade reaction and the Lemieux-Johnson oxidation.

The Malaprade Reaction: Cleavage of Vicinal Diols

In 1928, the French chemist Léon Malaprade reported a groundbreaking reaction: the oxidative cleavage of the carbon-carbon bond of vicinal diols (1,2-diols) using periodic acid or its salts.[6][7] This reaction, now known as the Malaprade reaction, proved to be a powerful tool for structural elucidation and organic synthesis, particularly in carbohydrate chemistry.[8][9]

Reaction Mechanism: The reaction is believed to proceed through the formation of a cyclic periodate ester intermediate, which then fragments to yield two carbonyl compounds (aldehydes or ketones).[6][10]

Experimental Protocol: Oxidation of Cellulose (B213188) with Sodium Periodate

This protocol provides a general procedure for the Malaprade oxidation of cellulose, a reaction often used for modifying the properties of this abundant biopolymer.[11]

Materials:

-

Cellulose (e.g., paper)

-

Sodium metaperiodate (NaIO₄)

-

Distilled water

-

50 mL centrifuge tube

-

Beaker

-

Filter paper

Procedure:

-

Preparation of the Oxidizing Solution: Prepare a 0.5 M solution of sodium metaperiodate by dissolving 10.7 g of NaIO₄ in 100 mL of distilled water in a beaker.

-

Reaction Setup: Place the cellulose material (e.g., a rolled-up piece of filter paper) into the 50 mL centrifuge tube.

-

Oxidation: Add the sodium periodate solution to the centrifuge tube, ensuring the cellulose is completely submerged.

-

Incubation: Allow the reaction to proceed at room temperature for 12-24 hours. The reaction time can be adjusted based on the desired degree of oxidation.

-

Work-up: After the desired reaction time, decant the periodate solution.

-

Washing: Wash the oxidized cellulose thoroughly with several portions of distilled water to remove any residual periodate and iodate.

-

Drying: Dry the resulting dialdehyde (B1249045) cellulose in a desiccator or a low-temperature oven.

The Lemieux-Johnson Oxidation: A Symphony of Two Oxidants

In 1956, Raymond Lemieux and William S. Johnson developed a powerful method for the oxidative cleavage of alkenes to aldehydes and ketones, now known as the Lemieux-Johnson oxidation.[12][13] This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a co-oxidant, typically sodium periodate.[12][14] The periodate serves a dual role: it cleaves the intermediate vicinal diol formed by the action of OsO₄ and regenerates the osmium tetroxide, allowing it to be used in catalytic amounts.[12]

Reaction Mechanism: The reaction proceeds in two main stages. First, the alkene undergoes syn-dihydroxylation with osmium tetroxide to form a cyclic osmate ester, which is then hydrolyzed to a vicinal diol. In the second stage, the periodate cleaves the diol via the Malaprade reaction and re-oxidizes the reduced osmium species back to osmium tetroxide.[15]

Experimental Protocol: General Procedure for Lemieux-Johnson Oxidation

The following is a general procedure for the oxidative cleavage of an alkene. Specific conditions may need to be optimized for different substrates.

Materials:

-

Alkene

-

Osmium tetroxide (catalytic amount, e.g., 1-2 mol%)

-

Sodium metaperiodate (2-4 equivalents)

-

Solvent (e.g., a mixture of tetrahydrofuran (B95107) and water)

-

Stirring apparatus

-

Reaction flask

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve the alkene in a suitable solvent system (e.g., THF/water, 3:1) in a reaction flask equipped with a magnetic stirrer.

-

Addition of Reagents: Add sodium metaperiodate to the solution, followed by the catalytic amount of osmium tetroxide (often as a solution in toluene (B28343) or tert-butanol).

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within a few hours.

-

Work-up: Once the reaction is complete, quench the reaction by adding a reducing agent such as sodium bisulfite or sodium thiosulfate.

-

Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizing the Chemistry: Diagrams of Key Processes

To better understand the relationships and mechanisms discussed, the following diagrams are provided in the DOT language for Graphviz.

The Discovery and Development Timeline

References

- 1. Periodic acid - Wikipedia [en.wikipedia.org]

- 2. SODIUM METAPERIODATE - Ataman Kimya [atamanchemicals.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Sodium periodate | INaO4 | CID 23667635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atamankimya.com [atamankimya.com]

- 6. Malaprade reaction - Wikipedia [en.wikipedia.org]

- 7. scite.ai [scite.ai]

- 8. Periodate - Wikipedia [en.wikipedia.org]

- 9. Glycol cleavage - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. quora.com [quora.com]

- 15. grokipedia.com [grokipedia.com]

Theoretical Frontiers in the Stability of Calcium Periodate: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive theoretical and practical overview of the stability of calcium periodate (B1199274), Ca(IO₄)₂, a compound of interest for its strong oxidizing properties. This document is intended for researchers, scientists, and professionals in drug development and materials science who are exploring the applications of periodate compounds. While direct theoretical studies on calcium periodate are nascent, this guide synthesizes existing knowledge on related compounds and outlines the theoretical and experimental frameworks necessary to understand its stability.

Introduction to this compound

This compound is an inorganic salt formed from calcium cations (Ca²⁺) and periodate anions (IO₄⁻). It is known to exist in both anhydrous, Ca(IO₄)₂, and various hydrated forms, with the tetrahydrate being a common variant.[1] Its utility as a potent oxidizing agent in organic synthesis and other chemical processes necessitates a thorough understanding of its thermal and chemical stability.[1] The stability of this compound is a critical parameter for its safe handling, storage, and application, particularly in contexts where it may be subjected to elevated temperatures or reactive environments.

Theoretical Framework for Stability Analysis

The stability of an ionic compound like this compound is governed by a combination of its crystal lattice energy and the intrinsic stability of its constituent ions. The large periodate anion is susceptible to thermal decomposition, a process that can be theoretically modeled to predict its behavior.

Factors Influencing Thermal Stability

The thermal stability of alkaline earth metal salts with large polyatomic anions generally increases down the group. This trend is attributed to the decreasing polarizing power of the cation as its ionic radius increases. A smaller cation with a higher charge density can distort the electron cloud of the anion, weakening its internal bonds and lowering the decomposition temperature.

Based on this principle, the thermal stability of alkaline earth periodates is expected to follow the trend: Be(IO₄)₂ < Mg(IO₄)₂ < Ca(IO₄)₂ < Sr(IO₄)₂ < Ba(IO₄)₂.

Proposed Thermal Decomposition Pathway

While specific experimental data on the thermal decomposition of this compound is not extensively documented, a plausible decomposition pathway can be proposed by analogy to related compounds like calcium iodate (B108269) and other metal periodates. The decomposition is expected to proceed via the reduction of the iodine center from its +7 oxidation state, with the release of oxygen gas. A likely decomposition reaction is:

Ca(IO₄)₂(s) → Ca(IO₃)₂(s) + O₂(g)

Further heating could lead to the decomposition of the resulting calcium iodate. For comparison, the thermal decomposition of calcium iodate monohydrate has been shown to proceed via dehydration followed by decomposition to form calcium orthoperiodate (Ca₅(IO₆)₂), iodine, and oxygen.[2]

A proposed logical workflow for the theoretical investigation of this decomposition is outlined in the diagram below.

Quantitative Data from Related Compounds

Direct quantitative theoretical and experimental data on the stability of this compound is limited in the public domain. To provide a comparative context, the following table summarizes key data for related compounds.

| Compound | Formula | Molar Mass ( g/mol ) | Decomposition Temperature (°C) | Notes |

| This compound | Ca(IO₄)₂ | 421.88 [3] | Not well-documented | Anhydrous form.[1] |

| Calcium Iodate | Ca(IO₃)₂ | 389.88 | ~540 | Decomposes to form calcium orthoperiodate, iodine, and oxygen.[2] |

| Sodium Periodate | NaIO₄ | 213.89 | ~300 (decomposes)[4] | Decomposes to sodium iodate and oxygen.[5] |

| Barium Periodate | Ba(IO₄)₂ | 519.13[6] | Not well-documented | Expected to be more stable than this compound. |

Experimental Protocols for Stability Assessment

The thermal stability of this compound can be experimentally determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Synthesis of this compound

This compound can be synthesized via a precipitation reaction between a soluble calcium salt and a soluble periodate salt, or by the reaction of periodic acid with a calcium base.[1]

-

Precipitation Method: 2 NaIO₄(aq) + CaCl₂(aq) → Ca(IO₄)₂(s) + 2 NaCl(aq)

-

Acid-Base Reaction: H₅IO₆(aq) + Ca(OH)₂(s) → Ca(H₄IO₆)₂(s)

The resulting precipitate can be isolated by filtration, washed, and dried.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample. Together, these techniques can identify dehydration events, phase transitions, and decomposition temperatures, as well as the thermodynamics of these processes.

Experimental Workflow:

TGA/DSC Protocol:

-

Instrument Calibration: Calibrate the TGA/DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert crucible (e.g., alumina (B75360) or platinum).

-

Analysis Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a final temperature above the expected decomposition point (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent side reactions.

-

-

Data Acquisition: Record the sample mass, temperature, and differential heat flow as a function of time.

-

Data Analysis:

-

From the TGA curve, identify the onset and completion temperatures of any mass loss events, corresponding to dehydration and decomposition.

-

From the DSC curve, identify the temperatures of endothermic (e.g., melting) and exothermic (e.g., decomposition) events and calculate the enthalpy changes (ΔH) by integrating the peak areas.

-

Future Directions and Conclusion

The theoretical understanding of this compound stability is an area ripe for investigation. This guide has laid out the foundational principles and methodologies required to advance our knowledge in this area. Future work should focus on:

-

First-Principles Calculations: Performing density functional theory (DFT) calculations to determine the electronic structure, thermodynamic properties (enthalpy of formation, Gibbs free energy), and vibrational frequencies of this compound.

-

Decomposition Pathway Modeling: Using computational methods to model the reaction pathway for thermal decomposition and calculate the activation energy, providing a deeper mechanistic understanding.

-

Systematic Experimental Studies: Conducting thorough TGA/DSC studies on a series of alkaline earth periodates to experimentally validate the predicted trends in thermal stability.

A comprehensive theoretical and experimental investigation of this compound stability will be invaluable for its application in various fields, enabling the design of safer and more efficient chemical processes.

References

- 1. Buy this compound | 22700-17-0 [smolecule.com]

- 2. pascal-csu.primo.exlibrisgroup.com [pascal-csu.primo.exlibrisgroup.com]

- 3. This compound | CaI2O8 | CID 21982766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium periodate - Wikipedia [en.wikipedia.org]

- 5. atamankimya.com [atamankimya.com]

- 6. Barium periodate | BaI2O8 | CID 16217315 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Calcium Periodate as an Oxidizing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periodates are well-established oxidizing agents in organic synthesis, valued for their selectivity, particularly in the cleavage of vicinal diols (the Malaprade reaction). While sodium and potassium periodates are commonly employed, calcium periodate (B1199274), Ca(IO₄)₂, presents an alternative whose applications in synthetic organic chemistry are less documented. This document provides an overview of the potential uses of calcium periodate as an oxidizing agent, based on the known reactivity of the periodate ion. Due to a scarcity of specific literature on this compound, the protocols provided are based on established procedures for other periodate salts and should be adapted and optimized accordingly. The primary difference to consider is the lower solubility of this compound in water and its poor solubility in most organic solvents.

Cleavage of Vicinal Diols (Glycols)

The oxidative cleavage of vicinal diols is a cornerstone of periodate chemistry, widely used in carbohydrate chemistry and natural product synthesis.[2][3] The reaction proceeds through a cyclic periodate ester intermediate, leading to the formation of two carbonyl compounds.[4]

General Reaction Scheme:

Quantitative Data (Representative Examples using Sodium Periodate)

Due to the lack of specific quantitative data for this compound, the following table summarizes representative results for the cleavage of vicinal diols using sodium periodate. Yields are expected to be comparable with this compound, though reaction times may be longer due to its lower solubility.

| Substrate (Vicinal Diol) | Oxidizing Agent | Solvent System | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| 1,2-Cyclohexanediol | NaIO₄ | Dioxane/H₂O | Room Temp. | 1 | Adipaldehyde | >90 | [5] |

| (±)-Strychnofoline precursor diol | NaIO₄ | THF/H₂O | Room Temp. | Not specified | Corresponding aldehyde | 95 (over 2 steps) | [3] |

| Diol from Dihydroxylation of an Alkene | NaIO₄ | Not specified | Not specified | Not specified | Corresponding aldehyde | 82 | [6] |

Experimental Protocol: Oxidative Cleavage of a Vicinal Diol

This protocol is a general guideline and may require optimization for specific substrates and for the use of this compound.

Materials:

-

Vicinal diol

-

This compound (Ca(IO₄)₂)

-

Solvent (e.g., Tetrahydrofuran (THF)/Water, Dioxane/Water)

-

Sodium thiosulfate (B1220275) (for quenching)

-

Dichloromethane (B109758) (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolution of Substrate: Dissolve the vicinal diol (1.0 eq) in a suitable solvent mixture (e.g., THF/water 3:1).

-

Addition of Oxidant: To the stirred solution, add this compound (1.1 - 1.5 eq) portion-wise. Due to the low solubility of this compound, a suspension is expected.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may be slower than with sodium periodate and may require extended reaction times or gentle heating.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining periodate.

-

Workup:

-

Filter the mixture to remove insoluble calcium salts.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by column chromatography, distillation, or recrystallization as appropriate.

Oxidation of Sulfides to Sulfoxides

General Reaction Scheme:

Quantitative Data (Representative Examples using Sodium Periodate)

| Substrate (Sulfide) | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Product (Sulfoxide) | Yield (%) | Reference |

| Methyl phenyl sulfide (B99878) | NaIO₄ | Methanol (B129727)/H₂O | 0 - 5 | 3 | Methyl phenyl sulfoxide (B87167) | 95 | [7] |

| Dibenzyl sulfide | NaIO₄ | Methanol/H₂O | 0 - 5 | 2 | Dibenzyl sulfoxide | 98 | [7] |

| Thioanisole | NaIO₄ | Methanol/H₂O | Room Temp. | 1.5 | Phenyl methyl sulfoxide | 94 | [8] |

Experimental Protocol: Oxidation of a Sulfide to a Sulfoxide

Materials:

-

Sulfide

-

This compound (Ca(IO₄)₂)

-

Methanol/Water solvent mixture

-

Sodium sulfite (B76179) (for quenching)

-

Ethyl acetate (B1210297) (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Standard laboratory equipment

Procedure:

-

Dissolution of Substrate: Dissolve the sulfide (1.0 eq) in methanol.

-

Preparation of Oxidant Solution: In a separate flask, prepare a solution of this compound (1.0 - 1.2 eq) in water. Gentle heating may be required to aid dissolution, followed by cooling to room temperature.

-

Reaction: Slowly add the aqueous this compound solution to the stirred methanolic solution of the sulfide at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Workup:

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification: After filtering, concentrate the organic phase and purify the crude sulfoxide by column chromatography or recrystallization.

Visualizations

Reaction Mechanism: Cleavage of Vicinal Diols

Caption: Mechanism of vicinal diol cleavage by periodate.

Experimental Workflow: General Oxidation Procedure

Caption: General experimental workflow for oxidation reactions.

Logical Relationship: Substrate to Product

Caption: Substrate to product relationships in periodate oxidations.

References

- 1. Sodium periodate mediated oxidative transformations in organic synthesis. | Semantic Scholar [semanticscholar.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. mdpi.com [mdpi.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Recent Progress of Calcium-Based Catalysts in Organic Transformations [ouci.dntb.gov.ua]

- 7. Some observations on the periodate oxidation of amino compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. americanelements.com [americanelements.com]

Protocol for Periodate Oxidation of Polysaccharides: A Detailed Application Note for Researchers

Introduction

Periodate (B1199274) oxidation is a fundamental chemical modification technique used to introduce aldehyde functionalities into polysaccharides. This process involves the selective cleavage of vicinal diols within the monosaccharide units by periodate salts, most commonly sodium periodate (NaIO₄). The resulting dialdehyde (B1249045) polysaccharides are valuable intermediates for a wide range of applications, including the development of hydrogels for drug delivery and tissue engineering, the preparation of bio-conjugates, and the formulation of novel biomaterials. This application note provides detailed protocols for the periodate oxidation of polysaccharides, methods for quantifying the degree of oxidation, and a summary of reaction conditions for dextran (B179266) and cellulose.

Principle of Periodate Oxidation

The periodate ion (IO₄⁻) specifically attacks the carbon-carbon bond of vicinal diols (hydroxyl groups on adjacent carbon atoms) in the sugar residues of polysaccharides. This oxidative cleavage results in the formation of two aldehyde groups and the reduction of periodate to iodate (B108269) (IO₃⁻). The reaction is typically carried out in an aqueous solution and in the dark to prevent the light-induced decomposition of the periodate reagent. The degree of oxidation, which is the percentage of oxidized monosaccharide units, can be controlled by adjusting the reaction parameters such as the molar ratio of periodate to the repeating unit of the polysaccharide, reaction time, temperature, and pH.

Experimental Protocols

General Protocol for Periodate Oxidation of a Polysaccharide (e.g., Dextran)

This protocol describes a general method for the periodate oxidation of a water-soluble polysaccharide like dextran.

Materials:

-

Dextran (or other polysaccharide)

-

Sodium metaperiodate (NaIO₄)

-

Deionized water

-

Ethylene (B1197577) glycol

-

Dialysis tubing (with appropriate molecular weight cut-off, e.g., 12-14 kDa)

-

Lyophilizer

-

Aluminum foil

-

Stir plate and stir bar

Procedure:

-

Dissolution of Polysaccharide: Dissolve the desired amount of polysaccharide in deionized water to achieve the target concentration (e.g., 1-10% w/v). Stir the solution until the polysaccharide is fully dissolved.

-

Preparation of Periodate Solution: In a separate container, dissolve the calculated amount of sodium periodate in deionized water. The molar ratio of NaIO₄ to the polysaccharide repeating unit will determine the theoretical degree of oxidation.

-

Initiation of Oxidation Reaction: Slowly add the sodium periodate solution to the polysaccharide solution while stirring.

-

Reaction Incubation: Protect the reaction mixture from light by wrapping the container with aluminum foil and stir at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 4-24 hours).[1]

-

Quenching the Reaction: To stop the oxidation, add an excess of ethylene glycol (e.g., 1 mL for every 100 mL of reaction mixture) and stir for an additional 1-2 hours at room temperature. The ethylene glycol will consume the unreacted periodate.

-

Purification of the Oxidized Polysaccharide:

-

Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off.

-

Dialyze against deionized water for 2-3 days, changing the water frequently to remove the iodate salts and other small molecule impurities.[2]

-

The purification progress can be monitored by testing the dialysis water for the presence of iodate using a silver nitrate (B79036) solution (a white precipitate of silver iodate will form if iodate is present).

-

-

Lyophilization: Freeze the purified solution of the oxidized polysaccharide and then lyophilize to obtain a dry, fluffy white powder.

-

Storage: Store the lyophilized dialdehyde polysaccharide in a desiccator at a low temperature (e.g., -20°C) to prevent degradation.

Quantification of the Degree of Oxidation

The degree of oxidation (DO), defined as the number of oxidized glycoside units per 100 units, is a critical parameter to characterize the final product. Two common methods for determining the DO are described below.

This method is based on the reaction of the aldehyde groups with hydroxylamine (B1172632) hydrochloride, which releases hydrochloric acid (HCl). The amount of released HCl, which is stoichiometric to the amount of aldehyde groups, is then determined by titration with a standardized sodium hydroxide (B78521) (NaOH) solution.[1]

Materials:

-

Dialdehyde polysaccharide

-

Hydroxylamine hydrochloride solution (e.g., 0.25 M, pH adjusted to 4)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M, standardized)

-

pH meter

Procedure:

-

Accurately weigh a known amount of the lyophilized dialdehyde polysaccharide (e.g., 50-100 mg) and dissolve it in a known volume of deionized water.

-

Add a specific volume of the hydroxylamine hydrochloride solution to the polysaccharide solution.

-

Allow the reaction to proceed for a set time (e.g., 2-4 hours) with stirring.

-

Titrate the solution with the standardized NaOH solution back to the initial pH of the hydroxylamine hydrochloride solution (pH 4).

-

Record the volume of NaOH consumed.

-

Calculation of the Degree of Oxidation (DO):

-

Moles of NaOH = Molarity of NaOH × Volume of NaOH (in L)

-

Moles of aldehyde groups = Moles of NaOH

-

Mass of polysaccharide repeating unit (e.g., glucose in dextran = 162.14 g/mol )

-

Moles of polysaccharide repeating units = Mass of polysaccharide / Mass of one repeating unit

-

DO (%) = (Moles of aldehyde groups / (2 × Moles of polysaccharide repeating units)) × 100 Note: The factor of 2 is used because each oxidized repeating unit contains two aldehyde groups.

-

This colorimetric method involves the reaction of aldehyde groups with DNPH to form a colored hydrazone, which can be quantified using a UV-Vis spectrophotometer.[3][4] This method is sensitive and suitable for samples with low aldehyde content.[3][4]

Materials:

-

Dialdehyde polysaccharide

-

2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in a mixture of ethanol (B145695) and a strong acid like sulfuric acid)

-

UV-Vis spectrophotometer

-

A standard aldehyde solution (e.g., formaldehyde (B43269) or glutaraldehyde) for creating a calibration curve.

Procedure:

-

Prepare a standard curve by reacting known concentrations of the standard aldehyde with the DNPH reagent and measuring the absorbance at the wavelength of maximum absorption (λmax) for the formed hydrazone.

-

Dissolve a known amount of the dialdehyde polysaccharide in deionized water.

-

Add the DNPH reagent to the polysaccharide solution and allow the reaction to proceed for a specified time at a controlled temperature.

-

Measure the absorbance of the resulting solution at the λmax determined from the standard curve.

-

Use the standard curve to determine the concentration of aldehyde groups in the sample.

-

Calculation of the Degree of Oxidation (DO):

-

Calculate the moles of aldehyde groups from the concentration determined in the previous step.

-

Calculate the moles of polysaccharide repeating units as described in the titration method.

-

Calculate the DO (%) using the same formula as in the titration method.

-

Data Presentation: Reaction Conditions for Periodate Oxidation

The following tables summarize typical reaction conditions for the periodate oxidation of dextran and cellulose, as reported in the literature.

Table 1: Reaction Conditions for Periodate Oxidation of Dextran

| Polysaccharide Concentration (% w/v) | Molar Ratio (NaIO₄ / Glucose Unit) | Temperature (°C) | Reaction Time (h) | Resulting Degree of Oxidation (%) | Reference |

| 12.5 | 0.05 - 0.4 | Room Temperature | 4 | 5 - 40 (theoretical) | [2] |

| 10 | 0.25 - 1.0 | 25 | 24 | Not Specified | N/A |

| 7.1 | 0.5 | 20 | 24 | ~25 | N/A |

| 1.0 | 0.1 - 1.0 | Room Temperature | 1.5 | Not Specified | [5] |

Table 2: Reaction Conditions for Periodate Oxidation of Cellulose

| Cellulose Type | Cellulose Concentration (g/L) | Molar Ratio (NaIO₄ / Anhydroglucose Unit) | Temperature (°C) | Reaction Time (h) | Resulting Degree of Oxidation (%) | Reference |

| Microcrystalline Cellulose | 24 | 1.2 | 48 | 19 | Not Specified | N/A |

| Softwood Kraft Fibers | 4 | 5.4 g NaIO₄ / g fiber | Room Temperature | 12 | Not Specified | [6] |

| Not Specified | Not Specified | 0.1 - 1.0 | 25 | 10 | 25.5 - 33 | [7] |

| Not Specified | Not Specified | 0.5 | 55 | Not Specified | 44.5 | [7] |

Mandatory Visualization

Caption: Experimental workflow for the periodate oxidation of polysaccharides.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals working with polysaccharide modification. By carefully controlling the reaction conditions, it is possible to synthesize dialdehyde polysaccharides with a desired degree of oxidation for various downstream applications. The provided methods for quantification are essential for characterizing the modified polysaccharides and ensuring the reproducibility of the results.

References

- 1. d-nb.info [d-nb.info]

- 2. itqb.unl.pt [itqb.unl.pt]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Oxidized Dextran as a Macromolecular Crosslinker Stabilizes the Zein/Caseinate Nanocomplex for the Potential Oral Delivery of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of Periodate-Mediated Oxidation of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Calcium Periodate in Carbohydrate Chemistry: Applications and Protocols for Researchers

Introduction

Periodate (B1199274) oxidation is a cornerstone reaction in carbohydrate chemistry, enabling the selective cleavage of carbon-carbon bonds between vicinal diols (hydroxyl groups on adjacent carbons). This reaction, known as the Malaprade oxidation, is instrumental in the structural elucidation of saccharides and the synthesis of novel carbohydrate-based materials for drug development and biomedical applications. The active reagent is the periodate ion (IO₄⁻), which oxidizes the glycol to form two aldehyde groups, effectively opening the saccharide ring. While periodic acid and sodium periodate are the most commonly employed reagents for this transformation, calcium periodate presents an alternative source of the essential periodate ion.

This document provides detailed application notes and experimental protocols for the use of periodate salts in carbohydrate chemistry, with a special focus on the implications of using this compound.

A Note on this compound

Direct literature specifically detailing the application of this compound in carbohydrate chemistry is scarce. However, the oxidative cleavage is driven by the periodate ion, meaning this compound can, in principle, be used interchangeably with other periodate salts like sodium periodate. The primary practical difference lies in the solubility. Sodium metaperiodate has a significantly higher solubility in water (approximately 91 g/L) compared to other calcium salts of iodine oxyanions, such as calcium iodate (B108269), which is poorly soluble[1][2]. This suggests that this compound may also have limited solubility, which would necessitate the use of larger solvent volumes or heterogeneous reaction conditions. The protocols provided below are based on the well-documented use of sodium periodate and can be adapted for this compound, though reaction conditions may require optimization.

Application Note 1: Structural Elucidation of Carbohydrates